Product packaging for Metrifonate(Cat. No.:CAS No. 52-68-6)

Metrifonate

货号: B1681377
CAS 编号: 52-68-6
分子量: 257.43 g/mol
InChI 键: NFACJZMKEDPNKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Metrifonate, also known internationally as Trichlorfon, is an organophosphorus compound that functions as an irreversible acetylcholinesterase (AChE) inhibitor . It is a prodrug that undergoes non-enzymatic transformation at physiological pH into its active metabolite, 2,2-dichlorovinyl dimethyl phosphate (DDVP or dichlorvos), which is responsible for its prolonged inhibitory activity on cholinesterase enzymes . This mechanism of action, which leads to the accumulation of acetylcholine in synaptic clefts, underpins its primary research value in two key areas. First, this compound is a valuable tool in neuroscience research , particularly in the study of cholinergic systems. It has been extensively investigated in models of neurodegenerative conditions, such as Alzheimer's disease, for its ability to enhance cognitive function and global clinical outcomes by potentiating cholinergic transmission . Second, it has significant historical and mechanistic relevance in parasitology research . This compound was previously used as a therapeutic agent against the parasitic worm Schistosoma haematobium , with studies indicating its selective toxicity paralyzes the worm by inhibiting its cholinesterase enzyme . From a pharmacokinetic perspective, the active metabolite DDVP has a plasma elimination half-life of approximately 2 to 3 hours, but the cholinesterase inhibition it causes is stable and can persist for several weeks due to the irreversible nature of the enzyme inhibition . Researchers should note that the effects of this compound are dose-dependent. Common observations in research settings include cholinergic side effects such as gastrointestinal disturbances (e.g., abdominal pain, diarrhea, nausea) and muscle cramps . As with all research chemicals, appropriate safety protocols must be followed. This product is designated "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Cl3O4P B1681377 Metrifonate CAS No. 52-68-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2,2-trichloro-1-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFACJZMKEDPNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3O4P
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021389
Record name Trichlorfon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2]
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals, White, crystalline solid, Colorless crystals

CAS No.

52-68-6, 56042-26-3, 56042-27-4
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorfon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifonate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifonate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11473
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRICHLORFON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metrifonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trichlorfon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorfon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METRIFONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MVY4KU98F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METRIFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBF2DG4G2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METRIFONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VCQ9C0OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

181 to 183 °F (NTP, 1992), 82.2 °C
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanisms of Action and Molecular Interactions of Metrifonate

Neurobiological Interactions Beyond Cholinesterase Inhibition

While Metrifonate is primarily recognized as an irreversible organophosphate acetylcholinesterase (AChE) inhibitor, it also exhibits neurobiological interactions that extend beyond this primary mechanism wikipedia.orgfishersci.at. This compound acts as a prodrug, non-enzymatically converting to its active metabolite, dichlorvos (B1670471), which is responsible for the inhibition of AChE wikipedia.orgwikipedia.orgherts.ac.uk. This inhibition leads to an accumulation of acetylcholine (B1216132) at synaptic clefts, enhancing cholinergic transmission wikipedia.org.

Modulation of Neurotrophic Factor Synthesis (NGF, BDNF)

This compound has been shown to up-regulate the neurotrophic activity of cultured rat astrocytes, similar to acetylcholine wikipedia.org. Studies have demonstrated that this compound potently and transiently elevates the protein levels and secretion of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), but not Neurotrophin-3 (NT-3) wikipedia.org. The stimulatory effect on NGF was mimicked by the selective nicotinic receptor agonist, nicotine, and was completely blocked by the nicotinic antagonist, mecamylamine (B1216088) wikipedia.org. Conversely, the impact on BDNF synthesis was mimicked by the muscarinic receptor agonist, pilocarpine, and abolished by the selective muscarinic antagonist, scopolamine (B1681570) wikipedia.org. These findings suggest that this compound's influence on NGF and BDNF synthesis depends on different cholinergic pathways, indicating a trophic role for the compound wikipedia.org.

Table 1: Effects of this compound on Neurotrophic Factor Synthesis in Cultured Rat Astrocytes

Neurotrophic FactorEffect of this compoundMimicked byBlocked byReceptor Pathway
NGFElevated protein levels and secretion wikipedia.orgNicotine wikipedia.orgMecamylamine wikipedia.orgNicotinic wikipedia.org
BDNFElevated protein levels and secretion wikipedia.orgPilocarpine wikipedia.orgScopolamine wikipedia.orgMuscarinic wikipedia.org
NT-3No significant effect wikipedia.orgN/AN/AN/A

Effects on Neuronal Excitability in Specific Brain Regions

This compound significantly increases neuronal excitability in CA1 pyramidal neurons from both young and aging rabbit hippocampus guidetopharmacology.orgciteab.comidrblab.net. This effect is characterized by a reduction in the post-burst afterhyperpolarization (AHP) and accommodation, which are crucial for regulating neuronal firing frequency guidetopharmacology.orgidrblab.net. The observed changes in excitability with this compound mimic those seen with the cholinergic agonist carbachol (B1668302) and the cholinesterase inhibitor eserine, and can be reversed by atropine, indicating that this compound primarily acts via muscarinic cholinergic neurotransmission idrblab.net. Higher concentrations of this compound were required to achieve significant increases in neuronal excitability in CA1 neurons of aging rabbits compared to young ones, suggesting a shift in efficacy with age idrblab.net. Chronic this compound treatment has also been shown to increase the basal level of neuronal excitability ex vivo idrblab.net.

Involvement in Oxidative Homeostasis and Caspase Activity

This compound's implications for antioxidant status and the regulation of apoptotic processes have been evaluated in studies using Wistar rats fishersci.cawikipedia.org. In the cerebral cortex, this compound exposure led to decreased acetylcholinesterase (AChE) activity, increased caspase 3 activity, and an elevated ferric reducing antioxidant power (FRAP) level fishersci.cawikipedia.orgfishersci.fi. While this compound had a lower impact on oxidative stress in the liver, the cerebral cortex showed a significant increase in total low molecular weight antioxidants and a slight decrease in thiobarbituric acid reactive substances (TBARS) fishersci.fi. The increase in caspase 3 activity in the brain suggests an involvement in apoptotic processes, although a direct link between AChE inhibition and redox homeostasis was not unambiguously established fishersci.fi.

Table 2: Effects of this compound on Oxidative Homeostasis and Caspase Activity in Rat Cerebral Cortex

BiomarkerEffect of this compound Exposure
Acetylcholinesterase (AChE) ActivityDecreased fishersci.cawikipedia.org
Caspase 3 ActivityIncreased fishersci.cawikipedia.org
Ferric Reducing Antioxidant Power (FRAP)Increased fishersci.cawikipedia.org
Thiobarbituric Acid Reactive Substances (TBARS)Slightly decreased fishersci.fi
Reduced Glutathione (GSH) LevelSignificantly increased fishersci.fi

Parasite-Specific Molecular Targets and Physiological Effects

This compound has been historically utilized as an anthelmintic, particularly for the treatment of schistosomiasis wikipedia.org. Its efficacy against parasitic worms is rooted in its specific molecular targets and subsequent physiological effects.

Neuromuscular Junction Disruption in Parasitic Organisms

As a prodrug, this compound is converted to dichlorvos, which acts as an irreversible inhibitor of acetylcholinesterase in parasitic organisms wikipedia.orgfishersci.ca. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junctions of the parasite wikipedia.org. The continuous stimulation of the parasite's muscles due to acetylcholine accumulation results in neuromuscular dysfunction, causing paralysis wikipedia.orgfishersci.cafishersci.ca. This disruption of neuromuscular homeostasis is a validated strategy for drug development against parasitic worms fishersci.ca.

Impact on Parasite Motility and Survival

The paralysis induced by this compound's active metabolite, dichlorvos, significantly impacts the motility of parasitic worms wikipedia.orgfishersci.ca. For instance, in Schistosoma haematobium schistosomula, this compound at concentrations of 90 µg/ml killed all parasites within 24 hours, and at 30 µg/ml, it killed them within 72 hours wikipedia.org. At lower concentrations (e.g., 1.1 µg/ml, 3.3 µg/ml, and 10 µg/ml), motility was reduced to minimal or sporadic movements after 48 to 72 hours wikipedia.org. The inability of the parasite to move and feed effectively ultimately leads to its expulsion from the host organism and eventual death, thereby treating the infection wikipedia.org. Studies have shown good in vitro activity of this compound on Schistosoma mansoni schistosomula, consistent with its known effects on adult worms wikipedia.orgciteab.comwikidoc.org.

Table 3: Impact of this compound on Schistosoma haematobium Schistosomula Motility and Survival

This compound ConcentrationTime to Kill All ParasitesEffect on Motility (Lower Concentrations)
90 µg/ml24 hours wikipedia.orgN/A
30 µg/ml72 hours wikipedia.orgN/A
1.1 - 10 µg/mlN/AReduced to minimal/sporadic movement (48-72 hours) wikipedia.org

Pharmacological Research on Metrifonate

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Research into the ADME profile of metrifonate has elucidated its pharmacokinetic behavior across various species, including humans and laboratory animals.

Following oral administration, this compound is rapidly absorbed, typically reaching peak plasma concentrations within one hour in humans. Studies in healthy volunteers administered single oral doses ranging from 2.5 to 15 mg/kg showed that peak plasma levels were attained within two hours. The absorption of radiolabeled this compound in rabbits was found to be rapid and nearly complete, exceeding 99%. In rats, absorption after oral dosing was also rapid and almost complete, with over 83% of the dose absorbed, and peak plasma concentrations of 6.8 mg eq/L were reached at one hour post-dosing. fao.orgportico.orgnih.govresearchgate.net

Repeated oral doses in rats for 21 consecutive days at 10 mg/kg body weight resulted in increased pharmacokinetic parameters, with a maximum concentration (Cmax) of 10.4 mg/L, a half-life (t½) of 28.4 hours, and an area under the curve (AUC) of 494 mg·h/kg. fao.org In late middle-aged human subjects, this compound was rapidly absorbed with an average time to maximum concentration (tmax) of 20-30 minutes and a Cmax of approximately 1.2 mg/L for a 1.5 mg/kg dose. The Cmax demonstrated a linear increase with dose.

Table 1: Summary of this compound Oral Absorption and Plasma Concentration Parameters

SpeciesDose (mg/kg)Absorption RateTmax (h)Cmax (mg/L or µmol/L)T½ (h)AUC (mg·h/kg or µmol·h/L)Reference
Human (single dose)2.5-15Rapid<2--- nih.govresearchgate.net
Human (single dose, 7.5)7.5Rapid0.17-150.5 ± 18.9 µmol/L2.07 ± 0.24 (whole blood)89.2 ± 16 µmol·h/L portico.org
Human (late middle-aged, 1.5)1.5Rapid0.33-0.5~1.2 mg/L2-
Rat (single dose)10Rapid and almost complete (>83%)16.8 mg eq/L~1.2 (initial), ~100 (terminal)- fao.org
Rat (repeated dose, 21 days)10Rapid0.510.4 mg/L28.4494 fao.org
Rabbit (single dose)67Rapid and complete (>99%)0.25-0.5102, 16, 1 mg/L (isomers)-- fao.org

This compound and its active metabolite, dichlorvos (B1670471) (DDVP), are well distributed throughout the body's tissues. doctorlib.org In humans, DDVP concentrations in plasma were approximately 1% of this compound levels, and 0.5% or less in erythrocytes. portico.org Studies in mice demonstrated DDVP formation in the brain following this compound administration, leading to significant inhibition of acetylcholinesterase (AChE) and an increase in acetylcholine (B1216132) concentrations within 15 minutes. portico.org In rat brain, both aqueous-soluble and detergent-soluble forms of AChE were almost equally inhibited. portico.org The effects of this compound and DDVP on brain cholinesterase activity have been confirmed after oral administration in both young and old rats, with older animals showing 30-50% higher inhibition levels. this compound is considered to penetrate the central nervous system, affecting cholinergic neurotransmission. researchgate.netacs.org

This compound is a prodrug that undergoes non-enzymatic transformation to its active metabolite, dichlorvos (DDVP), through hydrolysis and elimination of HCl followed by a rearrangement of an intermediate. portico.orgdoctorlib.orgresearchgate.netbrown.eduresearchgate.netnih.govwho.int This conversion is a major metabolic pathway. DDVP is the only metabolite with effective insecticidal action, and the clinical effect of this compound is mediated exclusively via DDVP formation. fao.org

Further metabolism of DDVP occurs. The vinyl moiety of DDVP can undergo two biotransformation routes: conversion to dichloroethanol, followed by the formation of dichloroethanol glucuronide, or dehalogenation and incorporation of the carbon atoms into various metabolic pathways, ultimately producing hippuric acid, urea, and carbon dioxide. fao.orgnih.gov Quantitatively minor metabolic pathways of this compound include demethylation. fao.orgnih.govpharmacompass.com Other identified metabolites in plasma, urine, and bile include dichloroacetaldehyde, which is further metabolized to dichloroacetic acid. fao.org The diastereoisomers M1 and M2 are formed from this compound and are converted to M3 by HCl removal, with M3 further metabolized to M13 or dichloroacetic acid. fao.org Stereoselective glucuronidation has been observed, with more M1 isomer found in plasma and urine than M2. fao.org

Table 2: Key Metabolic Pathways and Metabolites of this compound

Parent CompoundPrimary Metabolic PathwayActive MetaboliteFurther Metabolites/PathwaysReference
This compoundNon-enzymatic transformation (hydrolysis and HCl elimination)Dichlorvos (DDVP)- portico.orgdoctorlib.orgresearchgate.netbrown.eduresearchgate.netnih.govwho.int
Dichlorvos (DDVP)--Dichloroethanol → Dichloroethanol glucuronide fao.orgnih.gov
Dichlorvos (DDVP)--Dehalogenation → Incorporation into metabolic pathways (e.g., hippuric acid, urea, CO2) nih.gov
This compoundMinor pathway-Demethylation fao.orgnih.govpharmacompass.com
Dichlorvos (DDVP)--Dichloroacetaldehyde → Dichloroacetic acid fao.org
This compound--Diastereoisomers M1 and M2 → M3 (by HCl removal) → M13 or Dichloroacetic acid fao.org

Radioactivity from this compound is primarily excreted in the urine, with over 75% of the dose excreted within four hours in rats and rabbits. fao.org In rats, 6.8% of the dose was found in expired air and 2.3% in feces. fao.org When repeated oral doses were administered to rats, 39% and 38% of the total dose were excreted in urine and feces, respectively. fao.org In calves, over 120 hours post-dose, excretion of total radioactivity was relatively low, with 2.8% and 1.6% of the administered dose excreted in urine, and 3.3% and 0.3% in feces. fao.org Clearance of this compound in humans primarily occurs via dichlorvos excreted in urine. portico.org

Metabolic Pathways and Metabolite Formation

Pharmacodynamics and Dose-Response Relationships

This compound is an irreversible cholinesterase inhibitor, with its effects largely mediated by its active metabolite, DDVP. researchgate.netresearchgate.netnih.govnih.gov

In studies investigating the influence of food and time of administration, plasma cholinesterase activity was maximally inhibited (>95%) one and three hours after treatment, remaining measurably inhibited (approximately 50%) 24 hours after dosing. inchem.orgnih.gov Chronic this compound treatment in aging rabbits significantly decreased red blood cell AChE activity by 25%. nih.gov In rats, complete recovery of cholinesterase activity in blood and brain is attained 24 hours after a single oral dose of 100 mg/kg.

Table 3: Time-Course of Cholinesterase Inhibition by this compound (Human Data)

Enzyme TypePeak Inhibition TimeMax Inhibition (%)Recovery Half-Life (t½)Reference
Plasma Cholinesterase15 min78.5 ± 12.39.0 ± 3.3 days portico.orgresearchgate.net
Erythrocyte Cholinesterase1 h61.0 ± 11.07.0 ± 3.5 h (initial), 26.6 ± 15.2 days (overall) portico.orgresearchgate.net

Correlation Between Cholinesterase Inhibition and Biological Effects

This compound's primary mechanism of action involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govuni.lu. While DDVP produces an irreversible inhibition of brain cholinesterase, the enzyme recovery is dependent on the synthesis of new enzyme nih.gov. However, due to the spontaneous hydrolysis of the covalent bond formed in vivo, leading to enzyme reactivation with a half-time of approximately 3-4 hours, this compound is more accurately characterized as a pseudo-irreversible inhibitor nih.gov.

Research indicates that this compound exhibits preferential inhibition of butyrylcholinesterase over acetylcholinesterase nih.gov. In in vitro studies conducted in rat brain cortex and hippocampus, this compound demonstrated a greater potency in inhibiting BuChE compared to AChE wikipedia.org. Studies in healthy human volunteers have shown that plasma cholinesterase (BuChE) is inhibited to low levels across various doses, while erythrocyte cholinesterase (AChE) inhibition occurs in a dose-dependent manner nih.govnih.gov.

The inhibition of cholinesterase by this compound has been correlated with various biological effects. Animal and human studies have provided evidence supporting the memory-enhancing effects of this compound nih.gov. In double-blind, placebo-controlled trials involving patients with Alzheimer's disease (AD), this compound treatment led to observed benefits in cognitive measures, such as scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), as well as improvements in behavioral measures (Neuropsychiatric Inventory) and global function (Clinician's Interview-Based Impression of Change-plus) nih.govnih.govnih.govguidetopharmacology.org. For instance, a 3-month study reported a significant difference of 2.6 points in ADAS-Cog scores between the this compound-treated group and the placebo group nih.gov.

Furthermore, chronic administration of this compound to aging rats resulted in a sustained increase in extracellular acetylcholine levels within the cortex and hippocampus nih.gov. In a study investigating scopolamine-induced spatial memory deficits in rats, this compound at a dose of 60 mg/kg successfully antagonized these working memory impairments, whereas donepezil (B133215) did not wikipedia.org. However, it is noteworthy that one study in mice indicated that this compound, at doses known to cause cholinesterase inhibition, did not affect brain acetylcholine levels or its synthesis rate, unlike tacrine (B349632) at higher doses iiab.me. Additionally, a study exploring the kinetics of brain cholinesterase inhibition found that regional differences in the sensitivity of various brain areas to this compound-induced cholinesterase inhibition could not be directly correlated with the regional variation of its functional effects uni.lu.

Comparative Pharmacology of this compound with Other Cholinesterase Inhibitors

This compound is one of several cholinesterase inhibitors that have been investigated for their pharmacological properties, particularly in the context of neurodegenerative diseases. Other notable inhibitors include tacrine, donepezil, rivastigmine (B141), and galantamine, each possessing distinct characteristics in terms of their mechanism of action, potency, selectivity, and duration of effect nih.govuni.luuni.lunih.gov.

Mechanisms of Action and Selectivity: this compound, through its active metabolite DDVP, is classified as a pseudo-irreversible inhibitor of both AChE and BuChE nih.govuni.lunih.gov. This pseudo-irreversibility arises from the spontaneous hydrolysis of the covalent bond formed with the enzyme, leading to enzyme reactivation nih.gov. In in vitro settings, this compound has demonstrated a higher potency in inhibiting BuChE compared to AChE wikipedia.org.

In contrast, donepezil is characterized as a potent, specific, non-competitive, and reversible inhibitor primarily targeting AChE, with a selectivity for AChE over BuChE reported to be 1250 times greater nih.govuni.lu. Rivastigmine is a pseudoirreversible carbamate (B1207046) inhibitor that inhibits both AChE and BuChE, exhibiting some brain selectivity for the hippocampus and cortex nih.govnih.govnih.govnih.gov. It has also shown preferential inhibition for the G1 molecular form of AChE charchem.org. Tacrine, an earlier compound, is a reversible inhibitor of both AChE and BuChE nih.govlabsolu.ca. Galantamine is a reversible and competitive AChE inhibitor that also uniquely functions as an allosteric modulator of nicotinic receptor sites, potentially enhancing cholinergic transmission nih.govuni.lunih.gov.

Potency and Duration of Action: Comparative studies in rats assessing the dose-response characteristics for inducing tremor, lacrimation, salivation, and hypothermia revealed differences in potency among these inhibitors. The order of potency (ED50 value in µmol/kg) was found to be: rivastigmine (3.7) > donepezil (18.0) > tacrine (37.5) > this compound (470) nih.gov.

Regarding duration of action, this compound (at 777 µmol/kg) and rivastigmine (at 12.5 µmol/kg) demonstrated effects that did not extend beyond 3 hours in rat models evaluating tremor and hypothermia. Conversely, tacrine (at 150 µmol/kg) and donepezil (at 20 µmol/kg) exhibited more prolonged effects, lasting over 6 hours nih.gov. Donepezil is noted for having the longest elimination half-life (70-80 hours), which allows for once-daily administration. Rivastigmine typically requires twice-daily administration, while tacrine historically required four times daily dosing. This compound is generally described as a long-acting cholinesterase inhibitor and can be administered once daily nih.govnih.govnih.govnih.gov.

Effects on Acetylcholine Levels and Enzyme Regulation: Chronic treatment with this compound, rivastigmine, and donepezil in aging rats has been shown to induce a long-lasting increase in acetylcholine levels in the brain nih.gov. However, a study comparing this compound with tacrine in mice indicated that this compound, despite causing cholinesterase inhibition, did not affect brain acetylcholine levels or its synthesis rate, unlike tacrine at higher doses which increased acetylcholine levels iiab.me.

An interesting distinction lies in their effects on enzyme regulation: this compound may not induce the up-regulation of AChE, a phenomenon observed with donepezil, which can cause a strong dose-dependent up-regulation of AChE activity nih.gov.

Interactions with Other Agents: In in vivo studies, memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist, did not influence AChE inhibition caused by donepezil or rivastigmine. However, memantine was found to prevent AChE inhibition induced by diisopropyl fluorophosphate (B79755) (DFP) and this compound uni.lu. This suggests differing interaction profiles with other pharmacological agents.

Preclinical and Clinical Research on Metrifonate S Therapeutic Applications

Metrifonate in Schistosomiasis Research

This compound has been a significant agent in the treatment and prevention of schistosomiasis, particularly against Schistosoma haematobium infections.

Efficacy in Schistosoma haematobium Infections

Clinical trials have demonstrated this compound's effectiveness in treating Schistosoma haematobium infections, commonly known as urinary schistosomiasis. Studies in various endemic regions have reported notable cure rates and significant reductions in egg counts. For instance, a field trial in Rhodesia observed a 60% cure rate six weeks post-treatment with this compound nih.gov. In other trials, cure rates of 71% and 79% were achieved with this compound, typically administered in spaced doses who.intnih.gov. A study involving Egyptian schoolchildren showed a marked reduction in urine egg counts, reaching 90% over a 30-week follow-up period after a single dose of this compound ajtmh.org.

The efficacy can vary based on the number of doses and initial infection intensity. For example, a study comparing different this compound dosages in Niger found that while a single dose yielded a low cure rate (35.3%), two or three doses significantly improved it, especially in cases with lower initial egg output (62% and 70% cure rates for 2 and 3 doses, respectively, in individuals with <5 eggs/10 ml urine) researchgate.net. A field trial in northern Nigerian schoolchildren reported a mean reduction in egg counts of 94.5% eight weeks after completion of a three-dose regimen researchgate.net.

The following table summarizes efficacy data from various studies on this compound in Schistosoma haematobium infections:

Study LocationDosage RegimenCure Rate (%)Egg Reduction Rate (%)Follow-up PeriodCitation
Rhodesia3 doses, 7.5 mg/kg fortnightly60%Not specified6 weeks nih.gov
Tanzania1-2 doses, 7.5 mg/kg~67% (2 trials: 71%, 79%)Not specified6 months who.intnih.gov
EgyptSingle dose, 10 mg/kgHigher in lightly infected90%30 weeks ajtmh.org
Niger1 dose, 10 mg/kg35.3%Not specified4 months researchgate.net
Niger2 doses, 10 mg/kg62% (for <5 eggs/10ml)Not specified4 months researchgate.net
Niger3 doses, 10 mg/kg70% (for <5 eggs/10ml)Not specified4 months researchgate.net
Northern Nigeria3 doses, 7.5 mg/kg at 4-week intervalsNot specified94.5%8 weeks researchgate.net

Prophylactic Studies in Endemic Areas

This compound has also been investigated for its prophylactic properties in areas endemic for schistosomiasis. A field trial conducted in rural African children in Rhodesia, an area highly endemic for Schistosoma haematobium and S. mansoni, demonstrated this compound's effectiveness as a prophylactic agent nih.gov. Children who continued to receive this compound as a prophylactic showed a significant reduction in new infections, even during periods of high transmission, and those who did become infected exhibited very low intensities of infection nih.gov. This suggests that this compound can significantly lower the rate of new infections in high-risk populations research-nexus.net. The integration of this compound into public health initiatives could lead to a substantial reduction in schistosomiasis transmission research-nexus.net.

Comparative Efficacy Studies with Other Anthelmintics

Comparisons between this compound and other anthelmintics, particularly praziquantel (B144689), have been conducted to assess their relative efficacies against Schistosoma haematobium. A systematic review and network meta-analysis revealed that while praziquantel (40 mg/kg) was the most efficient drug in reducing egg count (SUCRA=94.4%), different doses of this compound also showed considerable efficacy. This compound at 10 mg/kg had an egg reduction rate SUCRA of 82.3% walshmedicalmedia.comresearchgate.net. For cure rates, this compound at 5 mg (SUCRA=62.2%) and 10 mg (SUCRA=59.7%) were found to be more effective than praziquantel (SUCRA=40.4%) in some analyses, although praziquantel was superior to this compound 7.5 mg walshmedicalmedia.comresearchgate.net.

Another study comparing praziquantel (40 mg/kg single dose) and this compound (three fortnightly doses of 10 mg/kg) in heavily infected subjects found that praziquantel cured 63% of individuals, significantly more than the 18% cured by this compound researchgate.net. However, both drugs led to similar reductions in bladder granulomata and bladder thickening, and both effectively controlled morbidity due to urinary schistosomiasis, as evidenced by reductions in hematuria and proteinuria researchgate.netajtmh.org. A long-term follow-up study over two years showed that while praziquantel (40 mg/kg) had a significantly higher cure rate (47.4%) compared to this compound (17.4%) in single-dose treatments, the percentage reduction in urinary egg excretion remained high for both (praziquantel 96.9%, this compound 90.3%) nih.gov.

The table below provides a comparative overview of this compound's efficacy against other anthelmintics:

Drug(s) ComparedOutcome MeasureThis compound EfficacyComparator EfficacyCitation
Praziquantel (PZQ)Cure Rate (Network Meta-analysis)5 mg: SUCRA=62.2%; 10 mg: SUCRA=59.7%PZQ 40 mg: SUCRA=40.4% walshmedicalmedia.comresearchgate.net
Praziquantel (PZQ)Egg Reduction Rate (Network Meta-analysis)10 mg: SUCRA=82.3%PZQ 40 mg: SUCRA=94.4% walshmedicalmedia.comresearchgate.net
Praziquantel (PZQ)Cure Rate (Heavily Infected)18% (3 x 10 mg/kg)63% (single 40 mg/kg) researchgate.net
Praziquantel (PZQ)Hematuria ReductionFrom 75% to 17%From 75% to 17% researchgate.net
Praziquantel (PZQ)Proteinuria ReductionFrom 73% to 29%From 73% to 27% researchgate.net
Praziquantel (PZQ)Cure Rate (2-year follow-up, single dose)17.4% (10 mg/kg)47.4% (40 mg/kg) nih.gov
Praziquantel (PZQ)Egg Reduction (2-year follow-up, single dose)90.3% (geometric mean)96.9% (geometric mean) nih.gov

This compound in Alzheimer's Disease Research

This compound has been investigated for its potential in treating Alzheimer's disease (AD) due to its cholinesterase inhibitory properties.

Preclinical Studies on Cognitive Enhancement

Preclinical studies have explored this compound's ability to enhance cognitive function, primarily through its action as a long-acting cholinesterase inhibitor nih.govnih.govnih.gov. The active metabolite, DDVP, causes irreversible inhibition of brain cholinesterase, with enzyme recovery depending on new enzyme synthesis nih.govnih.gov. This inhibition leads to increased levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning, which is typically deficient in AD nih.govnih.gov.

Various animal models designed to mimic cholinergic deficits and memory impairment seen in AD have been used to study this compound's effects.

Scopolamine-treated Rats: Scopolamine (B1681570) is often used to induce cognitive deficits by blocking muscarinic acetylcholine receptors. Oral administration of this compound (5.0-15.0 mg/kg) ameliorated the learning impairment induced by scopolamine in tasks such as the water maze and passive avoidance nih.gov. This compound also significantly increased extracellular acetylcholine levels in the cerebral cortex of these rats nih.gov.

Basal Forebrain-lesioned Rats: Lesions in the basal forebrain are used to model the degeneration of cholinergic neurons observed in AD nih.govtandfonline.comresearchgate.net. In rats with basal forebrain lesions, this compound (5.0-15.0 mg/kg) improved learning impairments in water maze and passive avoidance tasks nih.gov. Higher doses (50 and 100 mg/kg) of this compound increased extracellular acetylcholine levels and decreased choline (B1196258) levels in the cerebral cortex, and further reduced cholinesterase activity in the lesioned brain areas nih.gov.

Aging Rabbits: this compound has been shown to improve the acquisition of eyeblink conditioning, a model for associative learning, in aging rabbits. Cognitive enhancement was observed at erythrocyte acetylcholinesterase inhibition rates of 30-80% below baseline, with maximal behavioral efficacy at 40% inhibition portico.orgphysiology.org.

Medial Septal-lesioned Mice: In C57BL mice with medial septal lesions, which induce cognitive deficits, this compound stimulated spatial navigation and alleviated the loss of activity in Y-maze and passive avoidance tasks nih.gov. However, in hippocampal-lesioned mice, this compound did not affect spatial navigation nih.gov.

APP and PS1 Transgenic Mice: Long-term treatment with this compound (100 mg/kg) in 7-month-old doubly transgenic APP+PS1 mice, a model for amyloid pathology in AD, did not inhibit the overproduction and deposition of amyloid beta-peptide (Aβ). In fact, it increased Aβ40 and Aβ42 levels in the hippocampus, although the Aβ42 to 40 ratio was significantly reduced. This compound treatment did not affect cognitive testing parameters in these mice nih.gov. This suggests that while this compound can improve cholinergic deficits, its impact on amyloid pathology may be limited or complex.

The consistent finding across various animal models with cholinergic deficits is that this compound, by inhibiting cholinesterase and increasing acetylcholine levels, can ameliorate learning and memory impairments nih.govnih.govnih.gov.

Behavioral and Neurochemical Outcomes in Preclinical Models

Preclinical studies have provided insights into this compound's effects on behavior and neurochemistry. This compound functions as a prodrug, undergoing non-enzymatic conversion to its active metabolite, 2,2-dichlorovinyl dimethyl phosphate (B84403) (DDVP), which is a long-acting cholinesterase inhibitor. nih.govpatsnap.com This conversion leads to the inhibition of acetylcholinesterase, which occurs rapidly and is dose-dependent. nih.gov

Research in animal models demonstrated that both this compound and DDVP improved performance in young rats and exhibited cognitive improvement in aged rats. nih.gov Neurochemically, this compound has been shown to increase acetylcholine (ACh) levels in the brain. patsnap.com Furthermore, it elevates norepinephrine (B1679862) and dopamine (B1211576) levels in the rat cortex, neurotransmitters that are also implicated in Alzheimer's disease. Studies in rats indicated that this compound improved social memory and reversed scopolamine-induced cognitive deficits. researchgate.net In the rat brain, this compound was found to inhibit both aqueous-soluble and detergent-soluble forms of acetylcholinesterase almost equally. portico.org

Clinical Trials and Efficacy Assessments (Phases I, II, III)

Clinical investigations into this compound for Alzheimer's disease spanned multiple phases, assessing its efficacy across various domains.

Many pivotal clinical trials for this compound in Alzheimer's disease were designed as randomized, double-blind, placebo-controlled, parallel-group studies. nih.govcochrane.orgkarger.comreliasmedia.comkarger.combmj.com These trials typically included a screening period, often lasting two weeks, followed by a double-blind treatment phase that ranged from 6 to 36 weeks, with many lasting 26 weeks. nih.govcochrane.orgkarger.comreliasmedia.combmj.com

A common dosing strategy involved an initial loading dose period, generally for one to three weeks, followed by maintenance doses. portico.orgcochrane.orgreliasmedia.comtandfonline.comresearchgate.net In some instances, maintenance dosages were individualized based on body weight, while one trial utilized a fixed daily dose. tandfonline.com The this compound in Alzheimer's Trial (MALT) was a notable international, randomized, double-blind, placebo-controlled, parallel-group study over 26 weeks, enrolling 605 patients who were randomized to receive different this compound dose groups or placebo. karger.com

Primary outcome measures in these trials frequently included the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) for cognitive function and the Clinician's Interview-based Impression of Change with Caregiver Input (CIBIC-plus) for global status. portico.orgreliasmedia.comkarger.com Behavioral measures were often assessed using instruments such as the Neuropsychiatric Inventory (NPI). reliasmedia.comkarger.com A pooled analysis of four studies, which met Food and Drug Administration (FDA) guidelines for establishing efficacy, included data from 550 patients receiving placebo, 769 patients on this compound (30–60 mg by weight), and 197 patients on this compound (60/80 mg by weight). karger.com

Clinical trials consistently demonstrated that this compound was associated with significant improvements in cognitive function when compared to placebo. portico.orgcochrane.orgreliasmedia.comkarger.combmj.comresearchgate.netjwatch.org Improvements on the ADAS-Cog ranged from 1.3 to 3.24 points versus placebo after 26 weeks of treatment. researchgate.net A pooled analysis specifically highlighted that this compound in the 60/80 mg group significantly improved cognitive abilities as measured by both ADAS-Cog and Mini-Mental State Examination (MMSE) (p = 0.0001 for both). karger.com

Improvements were also observed in clinical global impression scales, such as the CIBIC-Plus. cochrane.orgkarger.com Regarding behavioral symptoms, some studies reported improvements, particularly in areas like hallucinations, as indicated by Neuropsychiatric Inventory (NPI) scores. reliasmedia.comkarger.comjwatch.org The pooled analysis showed significant improvements in psychiatric and behavioral disturbances (NPI, p = 0.039; ADAS-Noncognitive Subscale, p = 0.0001). karger.com Furthermore, the performance of instrumental and basic activities of daily living (ADLs) also showed significant improvement (Disability Assessment for Dementia, p = 0.0002). karger.com It is important to note that in some instances, the "improvement" observed was characterized as a reduction in the rate of symptom worsening compared to placebo. researchgate.net

Table 1: Summary of Key Efficacy Outcomes in this compound Clinical Trials

Outcome DomainAssessment Tool(s)Key Findings (vs. Placebo)Relevant Citations
Cognitive FunctionADAS-Cog, MMSESignificant improvement (e.g., 1.3-3.24 point gain on ADAS-Cog; p=0.0001 for 60/80 mg group) portico.orgcochrane.orgreliasmedia.comkarger.combmj.comresearchgate.netjwatch.org
Global FunctionCIBIC-PlusImprovement in clinical global impression cochrane.orgkarger.com
Behavioral SymptomsNPI, ADAS-Noncognitive SubscaleImprovement, particularly in hallucinations (p=0.039, p=0.0001) reliasmedia.comkarger.comjwatch.org
Activities of Daily LivingDisability Assessment for DementiaSignificant improvement (p=0.0002) cochrane.orgkarger.com

The impact of this compound therapy extended to the caregivers of patients with Alzheimer's disease. Treatment with this compound for 26 weeks significantly reduced the psychological burden experienced by caregivers of patients with mild to moderate AD. nih.govresearchgate.net This reduction was measured across several scales, including the Screen for Caregiver Burden (subjective scores), the cognitive subscale of Poulshock and Deimling, and an abridged version of the Relatives Stress Scale. nih.govresearchgate.net

While psychological burden decreased, there were no statistically significant differences in objective measures assessing the time spent in caregiving, with the exception of the caregiver's subjective impression of the change in time spent providing care during the trial. nih.govresearchgate.net Caregivers of patients treated with this compound reportedly spent approximately 30 minutes fewer per day on caregiving tasks compared to those whose patients received placebo. researchgate.net Although the largest benefits in caregiver burden were observed in the higher dose groups (e.g., 60/80 mg), followed by lower dose groups and then placebo, a statistically significant dose effect on caregiver burden was not found. nih.govresearchgate.net

Table 2: Impact of this compound on Caregiver Burden (MALT Trial)

Burden MeasureOutcome (this compound vs. Placebo)NoteRelevant Citations
Psychological BurdenSignificantly reducedMeasured by SCB-subj, PD, aRSS nih.govresearchgate.net
Time Spent in CaregivingNo statistically significant difference, except subjective impressionCaregivers spent ~30 min fewer/day (subjective) nih.govresearchgate.net

Despite promising efficacy results in various clinical trials, the development of this compound for Alzheimer's disease was ultimately discontinued (B1498344). cochrane.orgtandfonline.comcochranelibrary.comresearchgate.net The primary reason for this discontinuation was the emergence of concerns regarding neuromuscular dysfunction, which included instances of life-threatening respiratory failure and problems with neuromuscular transmission in a small proportion of patients. cochrane.orgtandfonline.comcochranelibrary.comresearchgate.net These issues were particularly noted at the higher, more efficacious doses of the drug. tandfonline.comresearchgate.net

This late-appearing toxicity was not related to cholinesterase inhibition but was instead identified as a potential manifestation of organophosphate-induced delayed neuropathy. researchgate.net Consequently, the pharmaceutical company, Bayer, withdrew its New Drug Application (NDA) to the FDA, leading to the halt of further development for this indication. cochrane.orgcochranelibrary.com

Impact on Caregiver Burden

Investigation of Drug Resistance Mechanisms

Research into drug resistance mechanisms for this compound primarily stems from its original application as an anthelmintic. This compound's anti-parasitic action against Schistosoma haematobium is attributed to its inhibition of acetylcholinesterase in the worm, which leads to the worm being swept to the lungs where it cannot develop. semanticscholar.org

Preliminary data suggests that strains of Schistosoma haematobium resistant to this compound may be emerging, particularly in regions like Kenya. researchgate.net The broader concern of drug resistance in helminths is significant, especially given the limited number of available drugs for parasitic infections. nih.gov However, specific investigations into drug resistance mechanisms of this compound in the context of Alzheimer's disease have not been a focus, given that its development for this indication was discontinued due to the aforementioned neuromuscular toxicities rather than issues of resistance in the human central nervous system.

Toxicological and Safety Profile of Metrifonate in Research

Cholinergic Toxicity and Neurological Manifestations

As an acetylcholinesterase inhibitor, Metrifonate's primary toxicological effects stem from the accumulation of acetylcholine (B1216132) (ACh) in the nervous system, leading to prolonged stimulation of cholinergic receptors. patsnap.compatsnap.com This can manifest as a range of neurological symptoms, varying in severity depending on the exposure level in research models. patsnap.com

Research studies have investigated the peripheral cholinergic effects of this compound. In rats, this compound has been shown to induce dose-dependent increases in peripheral cholinergic responses such as lacrimation and salivation, although its potency in inducing these effects was lower compared to some other cholinesterase inhibitors like tacrine (B349632) or rivastigmine (B141) in comparative studies. nih.gov While some studies using this compound in animals have reported low toxicity in warm-blooded animals, other research indicates that long-term use can lead to neuromuscular dysfunction. researchgate.netcore.ac.uk Gastrointestinal disturbances, including nausea, vomiting, and abdominal cramps, are also reported peripheral effects in research settings, which are often dose-dependent. patsnap.compatsnap.comresearchgate.net

This compound's ability to inhibit cholinesterase activity also extends to the central nervous system (CNS). Studies in rats have shown that this compound can reduce cholinesterase activity in the cerebral cortex and significantly increase extracellular acetylcholine levels in the brain, as measured by in vivo microdialysis. nih.govnih.gov While these central cholinergic effects are often associated with cognitive enhancement in animal models of cholinergic deficits, excessive accumulation of acetylcholine can lead to central neurological manifestations. nih.govnih.govutdallas.edu Common neurological effects observed in research, depending on dosage and duration of exposure, include headaches, dizziness, and confusion. In more severe research scenarios, muscle weakness, tremors, and seizures have been reported. patsnap.com Research also indicates that this compound can increase neocortical electroencephalogram (EEG) arousal in rats. inra.fr

Peripheral Cholinergic Effects

Neuromuscular Dysfunction and Respiratory Effects

A significant concern in this compound research has been the potential for neuromuscular dysfunction and respiratory effects. Studies, particularly those extending over longer durations, have reported instances of respiratory paralysis and issues with neuromuscular transmission. core.ac.ukcochranelibrary.com This neuromuscular dysfunction can be severe, sometimes requiring respiratory support in research subjects. core.ac.ukcochranelibrary.com The mechanism is linked to the prolonged inhibition of acetylcholinesterase at the neuromuscular junction, leading to excessive cholinergic stimulation and subsequent depolarization block. patsnap.com

Organophosphate-Induced Delayed Neuropathy (OPIDN) Research

Organophosphate-induced delayed neuropathy (OPIDN) is a distinct neurological syndrome that can occur days to weeks after acute exposure to certain organophosphates, characterized by peripheral neuropathy. stress.clecetoc.org The initiation of OPIDN is proposed to involve the phosphorylation of neurotoxic esterase (NTE). stress.clresearchgate.net Research has explored whether this compound, or its active metabolite dichlorvos (B1670471) (DDVP), induces OPIDN. DDVP has been reported to cause OPIDN in experimental animals. researchgate.net While some studies on this compound in hens (considered a sensitive model for organophosphate neurotoxicity) did not demonstrate signs of neurotoxicity, including neuromuscular toxicity, at various doses, other research indicates that DDVP, the active metabolite, is associated with NTE inhibition. stress.clresearchgate.net

Hematological and Cardiovascular Considerations in Research Settings

Research has also examined the effects of this compound on hematological and cardiovascular parameters. Studies have reported that this compound can depress plasma cholinesterase concentrations. drugfuture.com While some early research indicated no abnormal findings referable to hematopoietic tissues or the cardiovascular system, other studies have shown that this compound can induce changes in heart rate and blood pressure in research settings. patsnap.comphysiology.orgwho.int In some animal studies, the use of this compound (chlorophos) was associated with an increase in leukocyte count. neliti.com Blood-related effects, though rare, may include anemia, leukopenia, and thrombocytopenia in some research contexts. patsnap.com

Teratogenicity and Developmental Toxicity Studies

Teratogenicity and developmental toxicity studies have investigated the potential for this compound to cause adverse effects on fetal development. Early reports from the World Health Organization (WHO) indicated that this compound had not shown embryotoxicity or teratogenicity in some studies. drugfuture.comwho.int However, other research has presented conflicting findings. A study in guinea pigs examined the teratogenic effects of trichlorfon (B7771407) (this compound) on the brain, showing that minimal doses of 100 mg/kg on three consecutive days could produce hypoplasia in offspring. nih.gov The cerebellum was identified as the most vulnerable region, with reductions in weight also observed in the medulla and hypothalamus. nih.gov The most sensitive periods for inducing hypoplasia in the cerebellum were gestational days 42-44, and for the cortex, gestational days 48-50. nih.gov Another report described an infant born with massive hydrocephalus and a large meningomyelocele whose mother had been treated twice with this compound during the second month of pregnancy, postulating a possible link. drugfuture.com

Advanced Research Methodologies and Techniques Applied to Metrifonate Studies

In Vitro and In Vivo Models for Metrifonate Research

In vitro and in vivo models have been instrumental in understanding this compound's effects and its active metabolite, Dichlorvos (B1670471). In vitro studies often utilize cell lines and enzyme assays to investigate the direct inhibition of cholinesterases. For instance, this compound has been shown to inhibit rat brain and serum cholinesterase in vitro through its hydrolytic degradation product, Dichlorvos, with the inhibition showing pH dependence consistent with Dichlorvos formation. researchgate.netnih.gov Cell culture studies, including those with SH-SY5Y neuroblastoma cells and cultured rat cortical astrocytes, have been used to examine this compound's impact on processes like amyloid precursor protein (APP) processing and neurotrophic factor synthesis. nih.govresearchgate.net

In vivo models, primarily involving animal subjects such as rats and rabbits, are crucial for studying this compound's systemic effects and its impact on complex biological systems. These models have been used to assess its influence on cognitive function, neuronal activity, and cholinesterase inhibition in various tissues. For example, studies in rats have investigated the cognitive-enhancing properties of this compound and Dichlorvos using tasks like the Morris water escape task. nih.gov Chronic this compound treatment in aging rabbits has demonstrated reductions in red blood cell (RBC) acetylcholinesterase (AChE) activity and improvements in hippocampus-dependent tasks like trace eyeblink conditioning. nih.govuq.edu.auutdallas.edu Animal models also serve to study the compound's efficacy against parasitic infections, such as Schistosoma haematobium, and to understand its pharmacokinetics and cholinesterase inhibition in warm-blooded animals. researchgate.nettandfonline.comnih.gov

Neuroimaging Techniques in this compound Research

Neuroimaging techniques have provided insights into the cerebral effects of this compound, particularly in the context of neurodegenerative diseases. Positron Emission Tomography (PET) with [18F]-fluorodeoxyglucose (FDG-PET) has been employed to visualize changes in brain metabolism following this compound treatment. A study involving patients with mild to moderate Alzheimer's disease demonstrated that this compound treatment was associated with a significant metabolic increase in the dorsolateral frontoparietal network on the left side and bilateral temporal cortex. nih.gov This suggests that the cognitive benefits observed with cholinesterase inhibitor therapy are linked to increased metabolic activity in specific brain networks. nih.gov These techniques contribute to understanding how this compound influences brain function at a macroscopic level.

Biochemical Assays for Cholinesterase Activity and Metabolite Quantification

Biochemical assays are fundamental for quantifying cholinesterase activity and the levels of this compound and its metabolites in biological samples. The Ellman method, often with modifications, is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity in whole blood, erythrocytes, and plasma. who.intparasite-journal.orgepa.govresearchgate.net This method allows for the assessment of the degree and duration of cholinesterase inhibition by this compound and its active metabolite, Dichlorvos. researchgate.netnih.govresearchgate.netwho.int

For the quantification of this compound and Dichlorvos in biological matrices, various analytical methods are utilized. Gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors like electron capture (ECD), nitrogen-phosphorus (NPD), flame photometric (PPD), or flame ionization (FID) is commonly employed. nih.govdntb.gov.uaresearchgate.netfao.org High-performance liquid chromatography (HPLC) with spectrophotometric detection and thin-layer chromatography (TLC) are also used. nih.govdntb.gov.ua These methods enable the determination of this compound and Dichlorvos concentrations in samples such as blood, plasma, urine, and tissues, often achieving detection limits in the sub-ppm to low-ppb range. nih.govdntb.gov.uaresearchgate.net Sample preparation often involves extraction with organic solvents or solid-phase extraction (SPE). nih.gov

The following table summarizes common analytical methods for Dichlorvos quantification in biological samples:

MethodSample TypeDetection Limit (Range)Recovery (Range)Reference
GC with various detectors (MS, ECD, NPD, PPD, FID)Blood, Plasma, Tissues, UrineSub-ppm to low-ppb74-85% nih.govdntb.gov.uaresearchgate.net
HPLC with spectrophotometric detectionBiological SamplesNot specified in detailNot specified nih.govdntb.gov.ua
TLCBiological Samples1.2-1.5 µ g/spot (LOD)Not specified dntb.gov.ua

Electrophysiological Studies of this compound's Effects on Neuronal Activity

Electrophysiological studies investigate the impact of this compound on neuronal activity, providing insights into its neuropharmacological effects. Techniques such as patch-clamp and extracellular recordings are used to measure changes in neuronal excitability and synaptic transmission. Studies have shown that this compound can increase neuronal excitability in CA1 pyramidal neurons of the hippocampus in both young and aging rabbits. nih.govuq.edu.au This effect is characterized by a significant decrease in the afterhyperpolarization (AHP) peak amplitude and accommodation, which are crucial for regulating neuronal firing patterns. nih.govuq.edu.au The observed decrements in AHP were reversible with atropine, suggesting a muscarinic receptor-mediated mechanism. nih.gov These findings indicate that this compound, by increasing acetylcholine (B1216132) levels, can modulate the electrical properties of neurons, potentially contributing to its cognitive-enhancing effects. nih.govuq.edu.au

Molecular Biology and Genetic Approaches in Resistance Research

Molecular biology and genetic approaches are employed to understand resistance mechanisms, particularly in parasitic organisms targeted by this compound. This compound's efficacy against Schistosoma haematobium is linked to its inhibition of acetylcholinesterase (AChE) in the parasite. cambridge.orgncats.io Research has shown that the amount of AChE on the parasite's surface can reflect the differential sensitivity of schistosome species to this compound. For instance, S. haematobium teguments carry significantly higher AChE activity compared to S. mansoni, correlating with their respective sensitivities to the drug. cambridge.org While the general sensitivities of AChE to inhibitors are similar across species, quantitative differences in surface AChE activity appear to play a role in resistance. cambridge.org Molecular techniques, such as those used to compare AChE forms and activities, are crucial for identifying the genetic and biochemical bases of drug resistance in parasites.

Epidemiological and Public Health Research Methodologies

Epidemiological and public health research methodologies have been crucial in evaluating this compound's effectiveness in controlling parasitic diseases, particularly urinary schistosomiasis. Field trials and community-based studies have been conducted to assess the drug's impact on prevalence and intensity of infection in endemic areas. tandfonline.comjournals.co.zaresearchgate.netnih.govnih.gov These studies often involve quantitative examination of urine samples for parasite egg counts to monitor treatment efficacy and assess reductions in infection levels. tandfonline.comnih.gov

For example, field trials in northern Nigeria and Kenya demonstrated that this compound significantly reduced Schistosoma haematobium egg counts and the prevalence of gross hematuria. tandfonline.comresearchgate.netnih.gov Methodologies include selecting infected individuals based on initial egg counts, administering the drug under supervision, and conducting follow-up egg counts at specified intervals. tandfonline.comnih.govnih.gov Public health research also considers the cost-effectiveness of mass treatment programs and the impact of environmental and educational interventions alongside drug administration. journals.co.za These large-scale studies provide real-world data on the population-level impact of this compound in disease control efforts.

Future Directions and Unexplored Avenues in Metrifonate Research

Re-evaluation of Metrifonate's Potential in Specific Disease Contextsthis compound, a prodrug of dichlorvos (B1670471) (DDVP), has a history of investigation in both parasitic infections and neurodegenerative disorders. Originally utilized as an antihelminthic agent against schistosomes, particularly Schistosoma haematobium, its efficacy was noted, though it required multiple doses and exhibited reduced effectiveness compared to praziquantelcochranelibrary.comresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com. Future research could re-evaluate this compound's role in schistosomiasis, especially in the context of emerging drug resistance to current treatments like praziquantel (B144689). Studies could focus on specific geographical regions or parasite strains where this compound might retain or regain utility, perhaps as part of a rotational therapy or in combination with other agents to overcome resistance mechanismsresearchgate.net.

In Alzheimer's disease (AD), this compound demonstrated benefits in cognitive, behavioral, and global function measures in 12- and 26-week placebo-controlled trials, as assessed by instruments such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Neuropsychiatric Inventory, and Clinician's Interview-Based Impression of Change-plus brown.eduresearchgate.netnih.gov. A pooled analysis of four randomized, double-blind, placebo-controlled trials indicated that this compound 60/80 mg significantly improved cognitive abilities (ADAS-Cog, Mini Mental State Examination), psychiatric and behavioral disturbances (Neuropsychiatric Inventory, ADAS-Noncognitive Subscale), performance of daily living activities (Disability Assessment for Dementia), and global status (Clinician's Interview-Based Impression of Change with Caregiver Input) in patients with mild to moderate AD when compared with placebo. nih.gov These effects were observed to be dose-related. nih.gov Despite these positive findings, the drug's development for AD was discontinued (B1498344) due to safety concerns related to prolonged muscle weakness and neuromuscular dysfunction. brown.eduresearchgate.netdovepress.comresearchgate.netnih.gov Re-evaluation could involve identifying specific patient subpopulations who might benefit from this compound with a more favorable risk-benefit profile, or investigating its use in early disease stages where lower doses might be effective. The understanding of AD pathogenesis has advanced significantly, moving beyond a solely cholinergic hypothesis to include amyloid-beta (Aβ) aggregation, tau protein hyperphosphorylation, neuroinflammation, and oxidative stress. dovepress.com This broader understanding could open avenues for re-evaluating this compound's potential in modulating these newly recognized pathways, either directly or indirectly.

Table 1: Pooled Analysis of this compound Efficacy in Mild to Moderate Alzheimer's Disease (AD) nih.gov (Note: In a live article, this table would be interactive, allowing for sorting or filtering of data.)

Outcome MeasureThis compound 60/80 mg vs. Placebo (p-value)
Cognitive Abilities (Alzheimer's Disease Assessment Scale - Cognitive Subscale)p = 0.0001
Cognitive Abilities (Mini Mental State Examination)p = 0.0001
Psychiatric & Behavioral Disturbances (Neuropsychiatric Inventory)p = 0.039
Psychiatric & Behavioral Disturbances (ADAS - Noncognitive Subscale)p = 0.0001
Performance of Instrumental and Basic Activities of Daily Living (Disability Assessment for Dementia)p = 0.0002
Global Status (Clinician's Interview-Based Impression of Change with Caregiver Input)p = 0.0001

Investigation of Novel Molecular Targets and Pathwaysthis compound functions as a prodrug that non-enzymatically rearranges to dichlorvos (DDVP), an irreversible cholinesterase inhibitor that primarily accounts for its inhibitory activity in vivo.brown.edunih.govpatsnap.commdpi.comWhile its primary mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preferential inhibition of BChE,brown.edumdpi.comfuture research could delve into other potential molecular targets and pathways.

Beyond cholinesterase inhibition, studies have indicated that this compound can influence the secretory processing of amyloid precursor protein (APP) and activate protein kinase C (PKC)-dependent signaling pathways. researchgate.net These findings suggest that this compound might possess pleiotropic effects relevant to neurodegenerative processes beyond its direct cholinergic modulation. Further investigation into these non-cholinergic mechanisms could reveal novel therapeutic avenues. For instance, understanding how this compound or its metabolites interact with protein misfolding, neuroinflammation, or oxidative stress pathways could broaden its potential utility. Research into "multimodal drugs," which act on multiple targets, is a growing area in AD therapy. researchgate.netimrpress.comexplorationpub.com this compound's dual inhibition of AChE and BChE, coupled with its reported effects on APP processing and PKC pathways, positions it as a candidate for further exploration of its multi-target potential, particularly if its non-cholinergic effects can be harnessed or enhanced.

Development of Safer Analogues or Delivery SystemsA significant barrier to this compound's broader clinical application, particularly in Alzheimer's disease, was the occurrence of severe adverse effects, including prolonged muscle weakness, neuromuscular dysfunction, and organophosphate-induced delayed neuropathy.brown.eduresearchgate.netresearchgate.netnih.govThis necessitates future research focused on developing safer analogues or advanced delivery systems that can mitigate these toxicities while retaining therapeutic efficacy.

Research could involve structural modifications of this compound or its active metabolite, DDVP, to reduce off-target interactions responsible for adverse effects. For example, designing analogues that exhibit greater selectivity for specific cholinesterase isoforms (e.g., central nervous system AChE over peripheral AChE or BChE in non-neural tissues) or that have a more favorable pharmacokinetic profile could be explored. The concept of "pseudo-irreversible" inhibition, where the phosphonyl-enzyme covalent bond undergoes spontaneous hydrolysis, might also be exploited to design compounds with a more controllable duration of action, potentially reducing accumulation and toxicity. researchgate.netmdpi.com

Furthermore, innovative delivery systems could be investigated. For instance, localized delivery methods or formulations that control the release rate of the active compound could minimize systemic exposure and reduce peripheral side effects. The success of transdermal patches for other cholinesterase inhibitors like rivastigmine (B141) in reducing gastrointestinal side effects suggests that alternative routes of administration could be beneficial for this compound or its derivatives. nih.gov Nanoparticle-based delivery systems or prodrug strategies that allow for targeted release in specific tissues (e.g., the brain for AD, or parasitic worms for schistosomiasis) could also be explored to enhance therapeutic index.

Repurposing Strategies and Combination Therapiesthis compound itself represents a historical example of drug repurposing, transitioning from an antihelminthic to an investigational agent for AD.patsnap.comThis principle remains a vital avenue for future research. Given its established mechanism of cholinesterase inhibition, this compound could be repurposed for other conditions characterized by cholinergic deficits or where cholinesterase modulation offers therapeutic benefit.

A particularly promising direction lies in combination therapies. For Alzheimer's disease, the complex multifactorial pathogenesis suggests that combination approaches, similar to those used in hypertension or oncology, may offer superior outcomes by targeting multiple disease domains simultaneously. brown.eduexplorationpub.com While this compound's development for AD was halted, its demonstrated cognitive and behavioral benefits in trials suggest that in combination with agents targeting other AD pathologies (e.g., amyloid, tau, neuroinflammation, oxidative stress), its efficacy might be enhanced while potentially allowing for lower, better-tolerated doses.

In schistosomiasis, combination therapy is also a significant area of future research. Concerns about reduced susceptibility or resistance to praziquantel highlight the urgent need for new therapeutic strategies. researchgate.netmdpi.com Combining praziquantel with this compound has been suggested as a potential future treatment, and some trials have already explored this, finding similar effects to praziquantel alone in certain contexts. cochranelibrary.comresearchgate.netresearchgate.netnih.gov Rigorous, adequately powered trials using standardized outcome measures are needed to evaluate such combinations. cochranelibrary.com The rationale is that this compound, despite its limitations, could synergize with praziquantel or other anti-schistosomal drugs (e.g., artemisinin (B1665778) derivatives like artesunate (B1665782) or mefloquine) to improve cure rates, expand the spectrum of activity (e.g., against juvenile worm stages where praziquantel is less effective), or mitigate the development of resistance. cochranelibrary.comresearchgate.netresearchgate.net

Pharmacogenomics and Personalized Medicine ApproachesThe field of pharmacogenomics, which investigates how an individual's genetic makeup influences their response to drugs, offers a critical lens for future this compound research. Personalized medicine aims to tailor therapies to individual genetic profiles to enhance efficacy and minimize adverse effects.nih.govamegroups.orgresearchgate.net

For this compound, understanding the genetic variations that predispose patients to its adverse effects, such as neuromuscular dysfunction, is paramount. Research could identify specific genetic biomarkers that predict susceptibility to these severe reactions, allowing for the stratification of patients who could safely receive this compound or its analogues. Conversely, pharmacogenomic studies could identify genetic profiles associated with a robust therapeutic response, enabling the selection of patients most likely to benefit.

This compound's preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) is a notable characteristic. brown.edumdpi.com The degree of BChE inhibition may be advantageous depending on patient characteristics and genotype, particularly for certain types of dementias. mdpi.com Future pharmacogenomic research could explore the role of BChE gene polymorphisms (e.g., BCHE gene variants) in modulating this compound's efficacy and tolerability, paving the way for a more personalized approach to its use in neurodegenerative conditions. This could involve developing multi-component biomarker panels that integrate genetic, personal, and environmental factors to guide diagnosis and therapy. nih.gov

Environmental and Ecological Research on this compound Degradation and ImpactBeyond its pharmaceutical applications, this compound (also known as trichlorfon) has been widely used as an organophosphorous insecticide, particularly in aquaculture.nih.govThis historical and ongoing environmental presence necessitates dedicated research into its environmental fate, degradation pathways, and ecological impact.

Future environmental and ecological research on this compound should focus on:

Degradation Pathways and Persistence: Investigating how this compound degrades in various environmental compartments (soil, water, sediment) under different conditions (e.g., pH, temperature, microbial activity, UV exposure). Understanding its half-life and the nature of its degradation products (including DDVP) is crucial, as DDVP itself is a potent cholinesterase inhibitor with environmental implications. nih.gov

Bioaccumulation and Biotransformation: Assessing the potential for this compound and its metabolites to bioaccumulate in aquatic and terrestrial food chains and how organisms metabolize these compounds.

Impact on Non-Target Organisms: Conducting comprehensive ecotoxicological studies to evaluate the effects of environmentally realistic concentrations of this compound and DDVP on a wide range of non-target organisms, including aquatic invertebrates, fish, amphibians, birds, and beneficial insects. This includes assessing impacts on survival, growth, reproduction, behavior, and genetic integrity. orst.edu

Ecosystem-Level Effects: Studying the broader ecological consequences, such as alterations in community structure, biodiversity loss, and disruption of ecosystem services (e.g., nutrient cycling, water quality) in areas where this compound has been or is still used. frontiersin.orgmdpi.com

Remediation Strategies: Developing and evaluating technologies for the effective removal or neutralization of this compound from contaminated water bodies or soil, to mitigate its environmental footprint.

Monitoring and Surveillance: Establishing robust environmental monitoring programs to track this compound concentrations in affected ecosystems and assess the long-term trends of its presence and impact.

This research is vital for informing environmental policies, risk assessments, and sustainable practices, especially in regions with historical or ongoing use of this compound as a pesticide.

常见问题

What is the mechanism of action of metrifonate in modulating cholinergic neurotransmission, and how does this inform experimental design in Alzheimer's disease (AD) research?

This compound acts as a long-acting, irreversible acetylcholinesterase (AChE) inhibitor, increasing synaptic acetylcholine levels by preventing its breakdown. This mechanism is critical for designing AD trials, where primary endpoints typically include cognitive (e.g., ADAS-Cog, MMSE) and global function (e.g., CIBIC-Plus) assessments . Researchers should incorporate stratified dosing regimens (e.g., loading doses of 2.0 mg/kg followed by maintenance doses of 0.65 mg/kg) to account for individual variability in AChE inhibition . Preclinical studies must also evaluate butyrylcholinesterase (BChE) inhibition, as it contributes to central cholinergic effects .

How can researchers optimize dose-response studies for this compound while mitigating risks of neuromuscular toxicity?

Advanced dose optimization requires balancing efficacy (e.g., ADAS-Cog improvement of 2.86 points at 60–80 mg/day) with safety. Loading doses (e.g., 100–180 mg/day for 2 weeks) accelerate AChE inhibition but correlate with dose-dependent neuromuscular toxicity (e.g., respiratory paralysis in 20/3000 patients in long-term trials) . Methodological safeguards include:

  • Pharmacokinetic monitoring : Track plasma levels of this compound and its active metabolite, dichlorvos (DDVP), using gas chromatography-mass spectrometry to avoid accumulation .
  • Safety endpoints : Incorporate electromyography (EMG) and forced vital capacity (FVC) tests to detect subclinical neuromuscular dysfunction .

How should contradictory efficacy data from this compound trials be analyzed, particularly regarding cognitive vs. functional outcomes?

Meta-analyses reveal discrepancies: while cognitive improvements (ADAS-Cog MD: -3.24, p<0.00001) are robust, functional benefits (e.g., DAD scores) vary by instrument sensitivity . Researchers should:

  • Apply mixed-effects models to account for heterogeneity in trial design (e.g., 6–26-week durations) .
  • Use standardized scales (e.g., NPI for behavioral symptoms) to reduce measurement bias .
  • Conduct subgroup analyses based on disease severity (MMSE 10–26) and dosing regimens (fixed vs. loading doses) .

What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

Validated methods include:

  • Gas chromatography-mass spectrometry (GC-MS) : For whole-blood quantification of this compound and DDVP, achieving linearity (≥0.999) in ranges of 2.4–3.6 mg/mL .
  • High-performance liquid chromatography (HPLC) : Used for purity testing (>98%), detecting impurities like desmethylthis compound (≤1.0%) and dichlorvos (≤0.2%) .
  • Thin-layer chromatography (TLC) : For rapid identification in resource-limited settings, using methanol-based extraction and nitrobenzylpyridine staining .

How can long-term safety studies be structured to evaluate this compound’s risk of delayed neuromuscular toxicity?

Post-trial surveillance should include:

  • Extended follow-up phases : Monitor for delayed-onset muscle weakness (≈20 cases in 6-month trials) using Modified Norris Scale assessments .
  • Mechanistic studies : Investigate DDVP’s inhibition of nicotinic receptors via in vitro patch-clamp electrophysiology .
  • Comparative safety databases : Pool adverse event data across AChE inhibitors (e.g., donepezil, rivastigmine) to isolate this compound-specific risks .

What methodological challenges arise when comparing this compound’s efficacy to other AChE inhibitors in AD?

Key challenges include:

  • Pharmacodynamic differences : this compound’s irreversible AChE inhibition vs. reversible inhibition by tacrine or galantamine necessitates longer washout periods in crossover trials .
  • Outcome standardization : Use CONSORT-compliant reporting to harmonize metrics like CIBIC-Plus and ADAS-Cog across studies .
  • Dose equivalency : Adjust for this compound’s prodrug conversion (e.g., 50 mg/day ≈ 0.65 mg/kg DDVP) when designing head-to-head trials .

How does this compound’s pharmacokinetic profile influence clinical trial design, particularly in patients with renal impairment?

This compound and DDVP exhibit negligible renal excretion, but studies in renal impairment show altered AUC ratios (DDVP:this compound = 1:50). Recommendations include:

  • Dose adjustments : Reduce maintenance doses by 30% in patients with eGFR <30 mL/min .
  • Therapeutic drug monitoring (TDM) : Use trough blood levels to guide dosing intervals, ensuring AChE inhibition remains <70% to avoid toxicity .

What biomarkers are most reliable for assessing this compound’s target engagement in AD trials?

Validated biomarkers include:

  • Erythrocyte AChE inhibition : Correlates with central inhibition (r = 0.78) and cognitive improvement .
  • CSF acetylcholine levels : Measured via microdialysis in preclinical models to confirm CNS penetration .
  • Plasma butyrylcholinesterase activity : A surrogate for predicting gastrointestinal side effects (e.g., nausea, diarrhea) .

How should behavioral outcomes (e.g., aggression, apathy) be integrated into this compound’s efficacy assessments?

Use the Neuropsychiatric Inventory (NPI) with caregiver input to quantify behavioral changes. In trials, this compound showed a 4.07-point improvement in NPI scores (p=0.03) at 50 mg/day . Methodological tips:

  • Blinded raters : Minimize observer bias in multi-center trials .
  • Longitudinal mixed models : Account for fluctuating symptoms in AD progression .

What ethical considerations arise from this compound’s discontinued development for AD?

Despite cognitive benefits, trial termination (due to neuromuscular toxicity) necessitates:

  • Data transparency : Share unpublished trial data via repositories like Cochrane’s Specialized Register .
  • Post-hoc analyses : Re-evaluate risk-benefit ratios using adaptive trial designs (e.g., Bayesian stopping rules) .
  • Patient education : Communicate historical safety data to inform off-label use in schistosomiasis research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metrifonate
Reactant of Route 2
Reactant of Route 2
Metrifonate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。